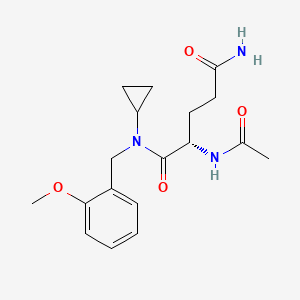![molecular formula C17H17N3O4S B3933698 3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933698.png)
3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide
Descripción general
Descripción
3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide, also known as INCB018424, is a small molecule inhibitor that has been extensively studied in scientific research. It is a selective and potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. INCB018424 has shown promising results in various preclinical and clinical studies, making it a potential therapeutic target for various diseases.
Mecanismo De Acción
3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide selectively inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, 3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide blocks the downstream signaling pathways, leading to reduced inflammation and modulation of immune responses. This mechanism of action has been studied extensively in preclinical and clinical studies, and has shown promising results in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide have been extensively studied in preclinical and clinical studies. 3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation and modulate immune responses, leading to improved outcomes in various diseases. It has also been shown to have a favorable safety profile, with minimal adverse effects reported in clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its selective inhibition of JAK enzymes, which makes it a useful tool for studying the signaling pathways of cytokines and growth factors. However, it also has limitations, including its potential off-target effects and the need for careful optimization of dosing and exposure to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of 3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide, including its potential use in combination therapies for various diseases, and its potential as a therapeutic target for other diseases. Further studies are needed to fully understand the mechanisms of action of 3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide and its potential therapeutic applications. Additionally, the development of more selective and potent JAK inhibitors may lead to improved outcomes in various diseases.
Aplicaciones Científicas De Investigación
3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its therapeutic potential in various diseases, including rheumatoid arthritis, myelofibrosis, psoriasis, and other inflammatory disorders. It has also shown promising results in the treatment of certain cancers, such as lymphoma and leukemia. The selective inhibition of JAK enzymes by 3-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation and modulate immune responses, making it a potential target for various diseases.
Propiedades
IUPAC Name |
N-[(4-nitrophenyl)carbamothioyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-11(2)24-15-5-3-4-12(10-15)16(21)19-17(25)18-13-6-8-14(9-7-13)20(22)23/h3-11H,1-2H3,(H2,18,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAJFACYEVDZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933625.png)
amino]methyl}-2-furyl)methanol](/img/structure/B3933626.png)
![4-({[5-(2,3-dichlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933637.png)

![4-butoxy-N-{[(4-sec-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933651.png)
![4-{[6-tert-butyl-3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3933653.png)
![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3933654.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3933658.png)
![N-[4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3933659.png)
![4-[(4-fluorobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933665.png)
![2-[(4-chlorophenyl)thio]-N-(2-pyridinylmethyl)propanamide](/img/structure/B3933680.png)
![N-isobutyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B3933681.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3933690.png)
![2-iodo-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3933703.png)